molecular formula C8H9N3O4 B1358723 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 459157-33-6

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B1358723
M. Wt: 211.17 g/mol
InChI Key: YEWUUHHCMMBICC-UHFFFAOYSA-N
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Description

The compound “3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” has a CAS Number of 148777-84-8 and a molecular weight of 168.16 .


Synthesis Analysis

The synthesis of related compounds, such as 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines, has been achieved on a multigram scale in a cost-efficient manner . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .


Molecular Structure Analysis

The InChI code for the compound is 1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound has been involved in multicomponent reactions with aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde in acidic medium . The reaction in acetic acid led to the formation of 6-nitro-7-phenyl-4,7-dihydropyrazolo .


Physical And Chemical Properties Analysis

The compound is stored at room temperature . It has a molecular weight of 168.16 .

Scientific Research Applications

1. Synthesis of Oxygen and Nitrogen Heterocyclic Triones

Research demonstrates the use of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid in the synthesis of oxygen and nitrogen heterocyclic triones. This involves 1,3-dipolar cycloaddition of nitrile oxides with enamines leading to isoxazole-4-carboxylates, which are further processed to produce various trionic compounds (Jones et al., 1998), (Jones et al., 1999).

2. Development of Pyrazolopyrimidines and Pyrazolopyridines

The compound has been utilized in the formation of various heterocyclic compounds such as 7-aryl-2-methyl-6,7-dihydropyrazolo[1,5-a]-pyrimidin-5(4H)-ones and 4-aryl-3,5-dimethyl-1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridines. These processes involve reactions with different carboxylic acid derivatives and are significant in heterocyclic chemistry (Lipson et al., 2006).

3. Synthesis of Energetic Materials

A study highlighted the synthesis of a pyridine-based energetic material, utilizing a derivative of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid. This involved the formation of a tricyclic compound with notable properties such as high density and good detonation characteristics, relevant in the field of materials science (Ma et al., 2018).

Safety And Hazards

The compound has a GHS07 pictogram and a signal word of "Warning" . The hazard statements and precautionary statements can be found in the MSDS .

properties

IUPAC Name

3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c12-8(13)6-7(11(14)15)5-3-1-2-4-10(5)9-6/h1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWUUHHCMMBICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C(=N2)C(=O)O)[N+](=O)[O-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160955
Record name 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

CAS RN

459157-33-6
Record name 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459157-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
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3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
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3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Citations

For This Compound
1
Citations
DJ Rawson, S Ballard, C Barber, L Barker… - Bioorganic & medicinal …, 2012 - Elsevier
This paper describes our recent efforts to design and synthesise potent and selective PDE5 inhibitors and the use of in vitro predictors of clearance, absorption and permeability to …
Number of citations: 27 www.sciencedirect.com

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